
2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid is a chemical compound with a unique structure that includes a benzoic acid core substituted with a hydroxy-methylpropoxy group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid typically involves the reaction of 2-hydroxy-2-methylpropyl alcohol with 5-(trifluoromethyl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as crystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The hydroxy and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methylpropanoic acid: Known for its use as a pH regulator and chelating agent.
3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid: Used in various chemical applications.
2-Hydroxy-2-(trifluoromethyl)propionic acid: Utilized in scientific research and industrial applications.
Uniqueness
2-(2-Hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid is unique due to its combination of a hydroxy-methylpropoxy group and a trifluoromethyl group on a benzoic acid core. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C12H13F3O4 |
|---|---|
Peso molecular |
278.22 g/mol |
Nombre IUPAC |
2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C12H13F3O4/c1-11(2,18)6-19-9-4-3-7(12(13,14)15)5-8(9)10(16)17/h3-5,18H,6H2,1-2H3,(H,16,17) |
Clave InChI |
DJRKNKUYUJDJBX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1=C(C=C(C=C1)C(F)(F)F)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


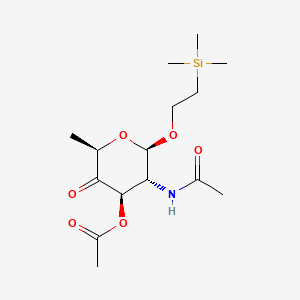
![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)
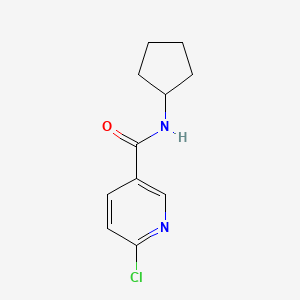
![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)

![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)
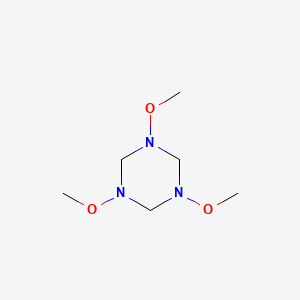
![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)
![1-Benzyl-5-bromo-3-methylpyrazolo[3,4-b]pyridine](/img/structure/B13866258.png)

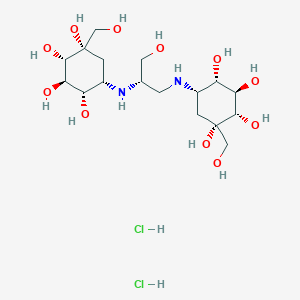
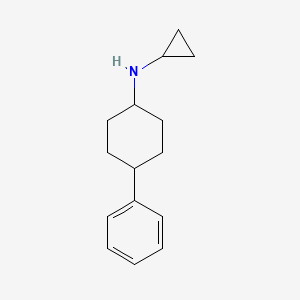
![[4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)
![N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzamide](/img/structure/B13866281.png)
